BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3,6-dimethylpyridin-2-
amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,6-Dimethyl-2-pyridinamine

Cat. No.: B1296886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-
dimethylpyridin-2-amine (CAS No: 823-61-0). Due to the limited availability of experimental
spectra in public domains, this document focuses on predicted spectroscopic data,
supplemented with mass spectrometry information and established principles of spectroscopic
interpretation for this class of compounds. The information herein is intended to support
research, drug development, and quality control activities where the characterization of 3,6-
dimethylpyridin-2-amine is required.

Molecular Structure and Properties

3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the following key
properties:

Molecular Formula: C7H10N2[1]

Molecular Weight: 122.17 g/mol [1]

IUPAC Name: 3,6-dimethylpyridin-2-amine[1]

Synonyms: 2-Amino-3,6-dimethylpyridine[1]

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1296886?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/3_6-Dimethyl-2-pyridinamine
https://pubchem.ncbi.nlm.nih.gov/compound/3_6-Dimethyl-2-pyridinamine
https://pubchem.ncbi.nlm.nih.gov/compound/3_6-Dimethyl-2-pyridinamine
https://pubchem.ncbi.nlm.nih.gov/compound/3_6-Dimethyl-2-pyridinamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following sections present the available and predicted spectroscopic data for 3,6-
dimethylpyridin-2-amine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 3,6-dimethylpyridin-2-amine are not readily available,
predicted *H and 3C NMR data provide valuable insights into its molecular structure. These
predictions are based on computational models and offer a reliable estimation of the chemical
shifts for the different nuclei in the molecule.

Table 1: Predicted *H NMR Spectral Data for 3,6-dimethylpyridin-2-amine

Predicted Chemical Shift

Protons Multiplicity
(ppm)

H-4 72-74 Doublet

H-5 6.5-6.7 Doublet

NH:z 45-55 Broad Singlet

CHs (at C-6) 23-25 Singlet

CHs (at C-3) 21-23 Singlet

Note: Predicted data is derived from computational models and may vary from experimental
values.

Table 2: Predicted 13C NMR Spectral Data for 3,6-dimethylpyridin-2-amine
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Carbon Atom Predicted Chemical Shift (ppm)
C-2 158 - 162

C-6 155 - 159

C-4 135 - 139

C-3 118 - 122

C-5 112 -116

CHs (at C-6) 22 -26

CHs (at C-3) 16 - 20

Note: Predicted data is derived from computational models and may vary from experimental
values.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3,6-dimethylpyridin-2-amine is not available in the searched
databases. However, the expected characteristic absorption bands can be predicted based on
its functional groups. As a primary aromatic amine, it will exhibit characteristic N-H stretching
and bending vibrations, as well as C-N stretching and aromatic ring vibrations.

Table 3: Expected IR Absorption Bands for 3,6-dimethylpyridin-2-amine
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Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
) Asymmetric & 3400 - 3250 (two )
N-H (Amine) ) Medium
Symmetric Stretch bands)[2]
C-H (Aromatic) Stretch 3100 - 3000 Medium to Weak
Asymmetric & )
C-H (Methyl) ) 2975 - 2850 Medium
Symmetric Stretch
N-H (Amine) Bending (Scissoring) 1650 - 1580[2] Medium to Strong

C=C, C=N (Aromatic
Ring)

Ring Stretching

1600 - 1450

Medium to Strong

C-N (Aromatic Amine)

Stretch

1335 - 1250[2]

Strong

N-H (Amine)

Wagging

910 - 665

Broad, Strong

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the compound.

Table 4: Mass Spectrometry Data for 3,6-dimethylpyridin-2-amine

miz Relative Intensity Interpretation

122 High Molecular ion (M+)
121 High [M-H]*

107 Medium [M-CHs]*

94 Medium Further fragmentation

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques
discussed. These should be adapted based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dimethylpyridin-2-amine in a
suitable deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube. The
concentration should be adjusted to ensure good signal-to-noise ratio.

e 'H NMR Spectroscopy:
o Instrument: A 300 MHz or higher field NMR spectrometer.
o Parameters:
» Acquire a standard one-pulse proton spectrum.
» Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

» Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64
scans).

= Apply appropriate window functions (e.g., exponential multiplication) before Fourier
transformation to improve signal-to-noise or resolution.

» Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Spectroscopy:
o Instrument: A 75 MHz or higher field NMR spectrometer.
o Parameters:
» Acquire a proton-decoupled 13C spectrum.

» Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
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» Use a sufficient number of scans, which will be significantly higher than for *H NMR due
to the lower natural abundance of 13C (typically several hundred to thousands of scans).

= Employ a relaxation delay to ensure quantitative signal intensity if required.

» Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount of 3,6-dimethylpyridin-2-amine (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Data Acquisition (FT-IR):
o Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

o Parameters:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise

ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction (Electron lonization - El):
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o For a volatile and thermally stable compound like 3,6-dimethylpyridin-2-amine, a direct
insertion probe or gas chromatography (GC) inlet can be used.

o Data Acquisition (GC-MS):

o Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

o GC Parameters:
» Use a suitable capillary column (e.g., DB-5ms).
» Optimize the temperature program to ensure good separation and peak shape.
» Use helium as the carrier gas.

o MS Parameters:
» Use a standard electron ionization energy of 70 eV.
= Scan a mass range appropriate for the compound (e.g., m/z 40-200).

» The mass spectrum of the GC peak corresponding to 3,6-dimethylpyridin-2-amine is

then recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3,6-dimethylpyridin-2-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1296886#spectroscopic-data-for-3-6-dimethylpyridin-
2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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